1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine, N4-(3-chloro-4-methoxyphenyl)-1-methyl-N6-[2-(2-thienyl)ethyl]-
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Overview
Description
1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine, N4-(3-chloro-4-methoxyphenyl)-1-methyl-N6-[2-(2-thienyl)ethyl]- is a heterocyclic compound that belongs to the family of pyrazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine derivatives typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-chloro-4-methoxyaniline with 1-methyl-2-(2-thienyl)ethylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine derivatives undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in ethanol under reflux.
Substitution: Sodium methoxide in methanol at elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry: Used as intermediates in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for their role as enzyme inhibitors, particularly in the inhibition of kinases.
Medicine: Explored for their anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine derivatives involves the inhibition of specific enzymes or receptors. For example, these compounds can inhibit cyclin-dependent kinases (CDKs) by binding to the ATP-binding site, thereby preventing the phosphorylation of target proteins. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: Another class of heterocyclic compounds with similar biological activities.
1H-Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: Known for their kinase inhibitory properties.
1-β-D-Ribofuranosyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine: A purine nucleoside analog with anticancer activity.
Uniqueness
1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine, N4-(3-chloro-4-methoxyphenyl)-1-methyl-N6-[2-(2-thienyl)ethyl]- stands out due to its unique substitution pattern, which imparts distinct biological activities and enhances its potential as a therapeutic agent .
Properties
CAS No. |
1092333-79-3 |
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Molecular Formula |
C19H19ClN6OS |
Molecular Weight |
414.9 g/mol |
IUPAC Name |
4-N-(3-chloro-4-methoxyphenyl)-1-methyl-6-N-(2-thiophen-2-ylethyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C19H19ClN6OS/c1-26-18-14(11-22-26)17(23-12-5-6-16(27-2)15(20)10-12)24-19(25-18)21-8-7-13-4-3-9-28-13/h3-6,9-11H,7-8H2,1-2H3,(H2,21,23,24,25) |
InChI Key |
LBDZEXUJGUXHHU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NC3=CC(=C(C=C3)OC)Cl)NCCC4=CC=CS4 |
Origin of Product |
United States |
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